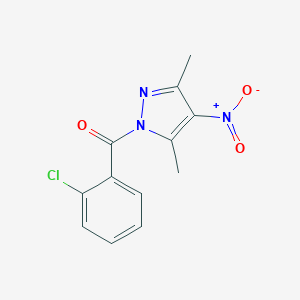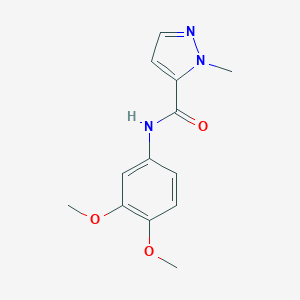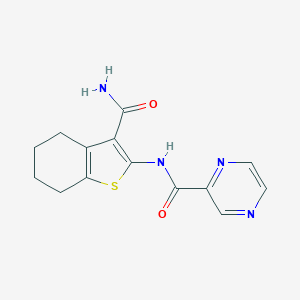![molecular formula C20H23NO4 B214294 1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214294.png)
1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole-2-one derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in many research studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated.
Mechanism of Action
The mechanism of action of 1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound exerts its antiproliferative activity by inhibiting the activity of topoisomerase IIα, which is an essential enzyme for DNA replication. It has also been suggested that this compound may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2, which is an enzyme involved in the production of prostaglandins. This compound has also been shown to enhance the activity of antioxidant enzymes, such as SOD and catalase, and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent antiproliferative activity against various cancer cell lines. This compound has also been shown to possess anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are many potential future directions for the research of 1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the directions is to investigate the mechanism of action of this compound in more detail, to better understand how it exerts its antiproliferative, anti-inflammatory, and neuroprotective effects. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of this compound, to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the condensation of 2,4-dimethyl-3-furanone with indole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the reduced intermediate with butyryl chloride.
Scientific Research Applications
1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and neuroprotective properties.
properties
Product Name |
1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-butyl-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H23NO4/c1-4-5-10-21-16-9-7-6-8-15(16)20(24,19(21)23)11-17(22)18-13(2)12-25-14(18)3/h6-9,12,24H,4-5,10-11H2,1-3H3 |
InChI Key |
TUJSIWYQTWABJQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(OC=C3C)C)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(OC=C3C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)


![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)


![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)


![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)